molecular formula C17H13BrN2O2 B14987195 N-(3-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(3-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14987195
M. Wt: 357.2 g/mol
InChI Key: MTVPJCRPWZNIFO-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, a methylphenyl group, and an oxazole ring

Properties

Molecular Formula

C17H13BrN2O2

Molecular Weight

357.2 g/mol

IUPAC Name

N-(3-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13BrN2O2/c1-11-5-7-12(8-6-11)16-10-15(20-22-16)17(21)19-14-4-2-3-13(18)9-14/h2-10H,1H3,(H,19,21)

InChI Key

MTVPJCRPWZNIFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 3-bromophenylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the oxazole ring using a dehydrating agent like phosphorus oxychloride. The reaction conditions usually require refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-(trifluoromethyl)benzamide
  • N-(3-bromophenyl)benzamide
  • N-(4-methylphenyl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(3-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both bromophenyl and methylphenyl groups attached to an oxazole ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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